4-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Description
The compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core fused with a phenyl group at position 2 and a sulfonamide moiety at position 6 via an ethyl linker. The sulfonamide is substituted with a 4-fluorophenyl group, contributing to its electronic and steric profile.
Properties
IUPAC Name |
4-fluoro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-14-6-8-16(9-7-14)27(24,25)20-11-10-15-12-26-18-21-17(22-23(15)18)13-4-2-1-3-5-13/h1-9,12,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLFQGZELGORMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core. This core can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions . The final compound is obtained by reacting the thiazolo[3,2-b][1,2,4]triazole intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine .
Chemical Reactions Analysis
4-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antibacterial properties. Specifically, compounds containing the triazole ring have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions on the triazole enhance antibacterial potency . For instance, compounds with benzyl groups at the 4-position of the triazole ring displayed superior inhibition against Gram-positive bacteria compared to their phenyl counterparts.
Antidiabetic Properties
Sulfonamide derivatives have been investigated for their antidiabetic effects. A study on benzenesulfonamide derivatives revealed that certain compounds exhibited notable hypoglycemic activity in streptozotocin-induced diabetic rat models. These findings suggest that structural modifications of sulfonamides could lead to the development of effective antidiabetic agents comparable to established drugs like glibenclamide .
Antimalarial Potential
The synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamides has been explored as a strategy to develop new antimalarial drugs. These compounds were designed based on known sulfonamides and showed promise in inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the malaria parasite's folate synthesis pathway. The incorporation of trifluoromethyl groups in these derivatives was particularly highlighted as a beneficial modification for enhancing antimalarial activity .
Synthesis and Evaluation of Antidiabetic Activity
A comprehensive study synthesized various benzenesulfonamide derivatives and evaluated their antidiabetic potential through in vivo assays. The results indicated that several synthesized compounds significantly reduced blood glucose levels in diabetic rats, suggesting their potential as therapeutic agents for diabetes management .
Antibacterial Screening
In another study focusing on antibacterial properties, several triazole derivatives were screened against common bacterial pathogens such as E. coli and P. aeruginosa. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin, highlighting their potential as effective antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. For instance:
- Triazole Substituents : Variations at the 4-position of the triazole ring significantly affect antibacterial potency.
- Sulfonamide Moiety : The presence of a sulfonamide group is essential for maintaining biological activity against diabetes and bacterial infections.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as α-amylase and α-glucosidase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby reducing the breakdown of complex carbohydrates into glucose . This inhibition helps in managing blood glucose levels in diabetic patients.
Comparison with Similar Compounds
Key Analogues and Properties
*Molecular formula of the target compound can be inferred as ~C₁₉H₁₆FN₅O₂S₂ (exact calculation requires full structural confirmation).
Spectral and Physicochemical Comparisons
- IR Spectroscopy: The absence of νC=O (~1663–1682 cm⁻¹) in triazolothiazoles confirms cyclization, as seen in compounds [7–9] from . Methoxy groups (e.g., BD59907) introduce νC-O stretches near 1250–1300 cm⁻¹, altering polarity .
- NMR :
- Fluorine substituents (e.g., 4-fluoro in the target, 3-fluoro in G572-0181) produce distinct ¹⁹F-NMR shifts and influence electron-withdrawing effects .
Biological Activity
4-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides and incorporates a triazole-thiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Functional Groups:
- Fluoro group : Enhances lipophilicity and biological activity.
- Sulfonamide group : Known for antibacterial properties.
- Triazole-thiazole moiety : Associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. Triazoles have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. For instance, studies have reported that certain triazole derivatives demonstrate minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The triazole-thiazole framework is also linked to anticancer activity. Compounds with this scaffold have shown effectiveness in inhibiting cancer cell proliferation. For example, derivatives similar to 4-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide have been tested against various cancer cell lines with promising results .
The precise mechanism of action for 4-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is likely multifaceted:
- Enzyme Inhibition : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives including those with thiazole rings. The results indicated that compounds with similar structures to our target compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 8 | E. coli |
| Compound C | 0.5 | Klebsiella pneumoniae |
Anticancer Activity Assessment
In vitro studies demonstrated that derivatives of the triazolo-thiazole class inhibited cancer cell growth significantly. For instance, one study reported that a related compound reduced cell viability in breast cancer cells by over 70% at concentrations of 10 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
